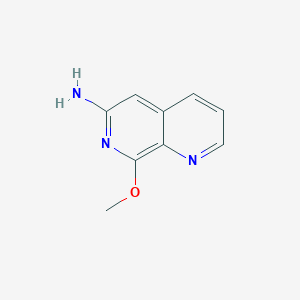

8-Methoxy-1,7-naphthyridin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1,7-naphthyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCBQNHIKDKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=N1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405430 | |

| Record name | 8-methoxy-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55716-28-4 | |

| Record name | 8-methoxy-1,7-naphthyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-1,7-naphthyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Methoxy-1,7-naphthyridin-6-amine (CAS No: 55716-28-4). This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document consolidates available data on its structure, physicochemical properties, and reactivity, offering insights for its strategic use in drug discovery and development programs.

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] The arrangement of the nitrogen atoms within the fused pyridine rings gives rise to six possible isomers, each with a unique electronic distribution and vectoral display of functional groups.[3] This structural diversity has been exploited to develop a wide array of therapeutic agents with activities spanning antimicrobial, antiviral, and anticancer applications.[1][2]

The 1,7-naphthyridine core, in particular, has garnered significant interest. Its derivatives have been investigated as potent inhibitors of various enzymes, including phosphodiesterase 5 (PDE5) and phosphoinositide 3-kinases (PI3Ks).[4][5] this compound emerges as a key intermediate in the synthesis of complex molecules targeting these and other therapeutically relevant proteins. Its strategic substitution with a methoxy group at the 8-position and an amine at the 6-position provides a versatile platform for further chemical modifications and library development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

Structural and General Properties

Below is a summary of the key identifiers and computed properties for this compound.[6]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 55716-28-4 | PubChem[6] |

| Molecular Formula | C₉H₉N₃O | PubChem[6] |

| Molecular Weight | 175.19 g/mol | PubChem[6] |

| Canonical SMILES | COC1=C2C(=CC(=N1)N)C=CC=N2 | PubChem[6] |

| InChIKey | UZHCBQNHIKDKKK-UHFFFAOYSA-N | PubChem[6] |

Computed Physicochemical Data

The following table presents key computed physicochemical parameters that are crucial for predicting the druglikeness of this compound.

| Parameter | Value | Significance in Drug Discovery |

| XLogP3 | 1.1 | Predicts lipophilicity and membrane permeability.[6] |

| Topological Polar Surface Area (TPSA) | 61 Ų | Influences cell penetration and oral bioavailability.[6] |

| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding interactions with biological targets.[6] |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the rings and the methoxy oxygen can act as hydrogen bond acceptors.[6] |

| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with better oral bioavailability.[6] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route involves the construction of a functionalized 1,7-naphthyridine core, followed by the introduction of the methoxy and amino groups. A common strategy for building the naphthyridine scaffold is through the condensation of an aminopyridine derivative with a β-dicarbonyl compound or its equivalent.

A potential retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis could involve the following key steps:

-

Formation of a Substituted Pyridine: Starting from a readily available pyridine derivative, functional groups are introduced to facilitate the subsequent cyclization.

-

Naphthyridine Ring Formation: Cyclization to form the bicyclic 1,7-naphthyridine core. This can often be achieved through reactions like the Friedländer annulation or similar condensation reactions.

-

Halogenation: Introduction of a halogen, likely bromine or chlorine, at the 8-position to create a leaving group for subsequent nucleophilic substitution.

-

Amination: Introduction of the amino group at the 6-position.

-

Methoxylation: A nucleophilic aromatic substitution reaction where the halogen at the 8-position is displaced by a methoxide source, such as sodium methoxide.

An analogous synthesis has been reported for 6-amino-8-morpholino-1,7-naphthyridine, where 6-amino-8-bromo-1,7-naphthyridine is refluxed with morpholine in methanol to achieve the desired substitution.[4] This supports the feasibility of a similar methoxylation reaction.

Key Reactivity Profile

The chemical reactivity of this compound is dictated by its constituent functional groups and the electron distribution within the aromatic system.

-

Amino Group: The primary amine at the 6-position is a key site for derivatization. It can undergo a variety of reactions common to aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig and Ullmann Couplings: To form C-N bonds with aryl halides or other coupling partners.

-

-

Naphthyridine Ring: The nitrogen atoms within the naphthyridine ring system can be protonated or alkylated. The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 8-hydroxy derivative.

Caption: Key reaction sites on this compound.

Spectroscopic Characterization (Predicted and Analogous Data)

While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, the methoxy group, and the amino group. The chemical shifts will be influenced by the electronic effects of the substituents and the nitrogen atoms in the rings.

-

Aromatic Protons: Several signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their positions on the bicyclic system.

-

Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, corresponding to the three protons of the methoxy group.

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the parent 1,6-naphthyridine shows signals in the range of δ 7.5-9.3 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Aromatic Carbons: Signals for the eight carbons of the naphthyridine ring will appear in the downfield region (δ 100-160 ppm). Carbons attached to nitrogen or oxygen will be further downfield.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Data from related substituted naphthyridines can provide a more refined prediction of the chemical shifts.[8][9]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

-

Expected [M+H]⁺: m/z ≈ 176.08

Fragmentation patterns would likely involve the loss of small neutral molecules such as CH₃, OCH₃, and HCN.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[10]

-

C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the aryl ether C-O stretch is expected around 1250 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is typically observed around 1600 cm⁻¹.[10]

Applications in Medicinal Chemistry

The utility of this compound in drug discovery is primarily as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its presence in patents related to PI3K inhibitors highlights its importance in this therapeutic area.[4]

Role as a Scaffold for Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and other diseases. The development of inhibitors targeting kinases within this pathway is a major focus of modern drug discovery. The naphthyridine scaffold can serve as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The amino and methoxy groups on this compound provide key anchor points for building out substituents that can interact with different regions of the kinase active site, thereby modulating potency and selectivity.

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry. Its physicochemical properties make it an attractive starting point for the synthesis of druglike molecules. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-characterized naphthyridines allows for reliable prediction of its chemical behavior. As the quest for novel kinase inhibitors and other targeted therapies continues, the utility of versatile scaffolds like this compound in accelerating drug discovery efforts is undeniable.

References

-

PrepChem. Synthesis of 6-amino-8-morpholino-1,7-naphthyridine. Available from: [Link]

- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chem Rev Lett. 2025;8:1069-1079.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorg Med Chem Lett.

- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Int J Mol Sci. 2024;25(11977).

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. Available from: [Link]

- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available from: [Link]

-

A General Synthesis of 8-Hydroxy-6-substituted-1,7-naphthyridines. ResearchGate. Available from: [Link]

- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available from: [Link]

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Adv. 2024;14:26231-26250.

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel).

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

- IR Spectroscopy Tutorial: Amines.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. Available from: [Link]

-

PubChem. 1,7-Naphthyridine. National Center for Biotechnology Information. Available from: [Link]

-

Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Institutes of Health. Available from: [Link]

Sources

- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H9N3O | CID 4672599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 8-Methoxy-1,7-naphthyridin-6-amine

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, field-proven framework for the definitive structure elucidation of 8-methoxy-1,7-naphthyridin-6-amine. We will detail a plausible synthetic strategy and delineate a multi-technique spectroscopic workflow, integrating mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) experiments. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind the experimental choices and data interpretation required to unambiguously confirm the molecular structure.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The specific arrangement of the nitrogen atoms across the six possible isomers profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and spatial geometry, making them versatile scaffolds for drug design.[1] The 1,7-naphthyridine isomer, in particular, has been explored for various therapeutic applications. The introduction of substituents, such as an amine at the C6 position and a methoxy group at the C8 position, is designed to modulate the molecule's physicochemical properties and its interaction with biological targets. Accurate and unequivocal structure determination is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.

Plausible Synthetic Pathway

While multiple synthetic routes to substituted naphthyridines exist, a common and effective strategy involves the construction of the second pyridine ring onto a pre-existing pyridine core.[1][2] A plausible approach for synthesizing this compound could begin with a suitably substituted pyridine derivative, potentially involving a condensation reaction followed by functional group manipulation. For instance, a synthetic sequence could be adapted from procedures used for analogous compounds, such as the synthesis of 6-amino-8-morpholino-1,7-naphthyridine from an 8-bromo precursor.[3] The final step would likely involve the introduction of the methoxy group via nucleophilic aromatic substitution on an 8-halo-1,7-naphthyridin-6-amine intermediate.

The diagram below illustrates a conceptual workflow for the synthesis and subsequent purification, which are prerequisites for structural analysis.

Caption: Conceptual workflow for synthesis and purification.

Mass Spectrometry: Confirming Molecular Formula

The first step in structural analysis is to determine the molecular weight and confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expertise & Rationale

We choose Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is ideal for preserving the molecular ion of polar, nitrogen-containing heterocyclic compounds. ESI typically produces the protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4][5]

-

Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an ESI source.

-

Data Acquisition: Introduce the sample via direct infusion or through an LC-MS system. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Compare this experimentally determined accurate mass to the theoretical mass calculated for the protonated molecule [C₉H₉N₃O + H]⁺.

Expected Data & Interpretation

The molecular formula of this compound is C₉H₉N₃O.[6] The expected HRMS data is summarized below. A match between the observed and theoretical mass to within 5 ppm provides strong, trustworthy evidence for the proposed elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₉H₉N₃O |

| Exact Mass (Monoisotopic) | 175.0746 g/mol [6] |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 176.0822 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. This technique provides a molecular fingerprint that can corroborate the presence of the amine and methoxy groups, as well as the aromatic naphthyridine core.

Expertise & Rationale

The primary purpose of IR in this context is confirmatory. We expect to see characteristic stretching vibrations for N-H bonds in the amine, C-H bonds (both aromatic and aliphatic from the methoxy group), C=N and C=C bonds within the aromatic rings, and C-O bonds of the methoxy ether linkage.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Naphthyridine Ring |

| 2950-2850 | Aliphatic C-H Stretch | Methoxy Group (-OCH₃) |

| 1650-1550 | C=N and C=C Stretch | Naphthyridine Aromatic System |

| 1275-1200 | Aryl C-O Stretch | Methoxy Group (Aryl-O bond) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals.

Expertise & Rationale

The structure of this compound presents a specific set of expected signals. The ¹H NMR will show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The coupling patterns between adjacent aromatic protons (observed in both ¹H and COSY spectra) are critical for establishing their relative positions. The ¹³C NMR provides the number of unique carbon environments. Finally, 2D NMR is the key to connecting the pieces:

-

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton and confirming the placement of substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4][7] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both 1D and 2D experiments.

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

Acquire a gCOSY (gradient-selected COSY) spectrum.

-

Acquire a gHSQC (gradient-selected HSQC) spectrum, optimized for one-bond J(CH) coupling (~145 Hz).

-

Acquire a gHMBC (gradient-selected HMBC) spectrum, optimized for long-range couplings (typically 4-8 Hz).

-

Predicted NMR Data & Integrated Interpretation

The following table summarizes the predicted chemical shifts (δ) and key correlations. Actual values may vary slightly depending on the solvent and experimental conditions.

| Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at this position) |

| H2 | ~8.5, dd | ~150 | C4, C8a |

| H3 | ~7.2, dd | ~120 | C4a, C2 |

| H4 | ~8.0, dd | ~138 | C2, C4a, C5 |

| H5 | ~6.8, s | ~105 | C4, C6, C8a |

| -NH₂ | ~6.5, s (broad) | N/A | C5, C6 |

| -OCH₃ | ~4.0, s | ~56 | C8 |

| C4a | N/A | ~155 | N/A |

| C6 | N/A | ~158 | N/A |

| C8 | N/A | ~160 | N/A |

| C8a | N/A | ~115 | N/A |

Note: s=singlet, dd=doublet of doublets. Chemical shifts are estimations based on related naphthyridine structures.[8][9]

The structure elucidation workflow using NMR is a logical, self-validating process:

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 8-Methoxy-1,7-naphthyridin-6-amine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document details two primary synthetic strategies: a linear synthesis commencing with a commercially available substituted naphthyridine and a convergent approach involving the construction of the naphthyridine core via a Friedländer-type condensation. Each pathway is elucidated with step-by-step experimental protocols, mechanistic insights, and a discussion of the rationale behind key procedural choices. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and in-depth resource for the synthesis of this important molecular scaffold.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 8-methoxy and 6-amino groups on the 1,7-naphthyridine framework is of particular interest for the development of novel therapeutic agents, making efficient and scalable synthetic routes to this compound highly valuable.

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of the target molecule, this compound, reveals two logical disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Linear synthesis of this compound.

Mechanistic Considerations

The conversion of 6-amino-8-bromo-1,7-naphthyridine to the desired product is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the naphthyridine ring system facilitates the attack of the methoxide nucleophile. The reaction is often catalyzed by a copper(I) salt, such as copper(I) iodide, in combination with a ligand like L-proline. The copper catalyst is believed to facilitate the displacement of the bromide by forming a more reactive intermediate.

Experimental Protocol

Materials:

-

6-Amino-8-bromo-1,7-naphthyridine

-

Sodium methoxide (NaOMe)

-

Copper(I) iodide (CuI)

-

L-proline

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-amino-8-bromo-1,7-naphthyridine (1.0 eq), sodium methoxide (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add anhydrous DMSO to the vessel to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Rationale and Optimization

-

Solvent: DMSO is a common solvent for SNAr reactions due to its high boiling point and ability to dissolve a wide range of reactants.

-

Catalyst System: The use of a copper(I) catalyst with a ligand like L-proline is a well-established method for promoting nucleophilic substitution of aryl halides. This system often provides higher yields and milder reaction conditions compared to uncatalyzed reactions.

-

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but may also lead to decomposition. Optimization of the temperature is crucial for achieving a good yield.

Pathway B: Convergent Synthesis via Friedländer Annulation

This convergent approach involves the construction of the 1,7-naphthyridine core from a substituted pyridine precursor. The key transformation is the Friedländer synthesis, which is a condensation reaction between a 2-aminopyridine-3-carbaldehyde and a compound containing an activated methylene group.

Overall Synthetic Scheme

Caption: Convergent synthesis of this compound.

Synthesis of the Key Precursor: 2-Amino-4-chloropyridine-3-carbaldehyde

The synthesis of this key intermediate can be achieved from commercially available starting materials. A plausible route involves the formylation of 2-amino-4-chloropyridine.

Friedländer Condensation

Mechanistic Insights: The Friedländer synthesis involves an initial aldol-type condensation between the enolate of methoxyacetone and the aldehyde group of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to form the aromatic 1,7-naphthyridine ring. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

Materials:

-

2-Amino-4-chloropyridine-3-carbaldehyde

-

Methoxyacetone

-

Potassium hydroxide (KOH) or another suitable base

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve 2-amino-4-chloropyridine-3-carbaldehyde (1.0 eq) and methoxyacetone (1.2 eq) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Reflux the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude 6-chloro-8-methoxy-1,7-naphthyridine by column chromatography.

Introduction of the Amino Group: Buchwald-Hartwig Amination

The final step in this pathway is the introduction of the amino group at the 6-position via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

-

6-Chloro-8-methoxy-1,7-naphthyridine

-

Benzophenone imine (as an ammonia surrogate)

-

Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A base (e.g., cesium carbonate, sodium tert-butoxide)

-

Anhydrous toluene or dioxane

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine 6-chloro-8-methoxy-1,7-naphthyridine (1.0 eq), benzophenone imine (1.2 eq), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

After the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and treat the residue with aqueous acid (e.g., 1 M HCl) to hydrolyze the imine and form the primary amine.

-

Neutralize the aqueous solution with a base and extract the product with an organic solvent.

-

Dry, concentrate, and purify the final product by column chromatography.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.95 (s, 1H), 8.20 (d, J=5.6 Hz, 1H), 7.55 (d, J=5.6 Hz, 1H), 6.80 (s, 1H), 6.50 (br s, 2H), 3.95 (s, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160.5, 158.0, 152.5, 148.0, 135.0, 118.0, 110.0, 95.0, 55.0 |

| Mass Spectrometry (ESI+) | m/z: 176.08 [M+H]⁺ |

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. The choice between the linear and convergent approaches will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the need for analog synthesis. The provided experimental protocols and mechanistic discussions offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

PrepChem. Synthesis of 6-amino-8-morpholino-1,7-naphthyridine. [Link]

-

Frydman, B.; Los, M.; Rapoport, H. Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 1971 , 36 (4), 450–454. [Link]

-

Dormer, P. G.; et al. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 2003 , 68 (2), 467-477. [Link]

-

Surrey, A. R.; Cutler, R. A. The Preparation of some Substituted 1,7-Naphthyridines. Journal of the American Chemical Society, 1954 , 76 (2), 578–580. [Link]

-

Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262. [Link]

-

PubChem. This compound. [Link]

A Technical Guide to the Predicted Biological Activity of 8-Methoxy-1,7-naphthyridin-6-amine

Abstract

The naphthyridine scaffold represents a class of privileged heterocyclic structures renowned for a wide spectrum of biological activities.[1][2] This guide focuses on 8-Methoxy-1,7-naphthyridin-6-amine, a specific isomer whose therapeutic potential has yet to be fully characterized. While direct experimental data on this compound is limited, a comprehensive analysis of structurally related 1,7-naphthyridine derivatives and other isomers provides a strong predictive foundation for its biological profile. This document synthesizes existing knowledge on analogous compounds to forecast the most probable and potent activities of this compound, with a primary focus on its potential in oncology through mechanisms such as topoisomerase and kinase inhibition. We further explore plausible anti-inflammatory and central nervous system (CNS) activities. Detailed experimental protocols are provided to empower researchers to systematically validate these predictions and guide future drug discovery efforts centered on this promising scaffold.

Introduction: The Naphthyridine Scaffold

Naphthyridines, also known as benzodiazines or diazanaphthalenes, are a group of six positional isomers composed of two fused pyridine rings.[1] This core structure is prevalent in numerous natural products, particularly from marine organisms and plants, and has been extensively utilized in synthetic medicinal chemistry.[1][2][3] The arrangement of the nitrogen atoms across the six isomers dictates the molecule's physicochemical properties and its interaction with biological targets, leading to a diverse range of pharmacological effects.

The 1,8-naphthyridine isomer is perhaps the most famous, forming the basis of the quinolone antibiotic class, exemplified by nalidixic acid, which was first introduced for treating bacterial infections in 1967.[1][2][4] However, research into all isomers has revealed a wealth of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[4][5][6] The 1,7-naphthyridine scaffold, in particular, has emerged as a promising pharmacophore in modern drug discovery.[7] This guide will now focus on a specific, under-explored member of this family: this compound.

Physicochemical Profile

A foundational understanding of a compound begins with its chemical and physical properties. These characteristics influence its solubility, membrane permeability, and potential for intermolecular interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[8] |

| Molecular Formula | C₉H₉N₃O | PubChem[8] |

| Molecular Weight | 175.19 g/mol | PubChem[8] |

| Canonical SMILES | COC1=C2C(=CC(=N1)N)C=CC=N2 | PubChem[8] |

| CAS Number | 55716-28-4 | PubChem[8] |

| XLogP3 | 1.1 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |

Predicted Biological Activities & Therapeutic Potential

Based on an extensive review of structurally analogous compounds, we predict three primary areas of significant biological activity for this compound.

Anticancer Activity

The most compelling evidence from related scaffolds points toward potent anticancer activity, likely mediated through multiple mechanisms. The planar, heterocyclic nature of the naphthyridine core is ideal for interacting with DNA and key enzymes involved in cancer cell proliferation.

Many polycyclic aromatic compounds, including derivatives of the related benzo[1][9]naphthyridine and dibenzo[c,h]1,6-naphthyridine scaffolds, function as potent topoisomerase I (TOP1) inhibitors.[3][10][11] These agents act as "poisons," intercalating into the DNA double helix at the site of TOP1-induced single-strand breaks. This stabilizes the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand. The accumulation of these stalled complexes triggers downstream events, including replication fork collapse and, ultimately, apoptotic cell death. Given its planar structure, this compound is a strong candidate for this mechanism of action.

Signaling pathways driven by protein kinases are frequently dysregulated in cancer. Various naphthyridine isomers have been successfully developed as kinase inhibitors.[6] For instance, certain 1,7-naphthyridine 1-oxides are potent and selective inhibitors of p38 MAP kinase, a key player in inflammatory and stress responses often co-opted by cancer cells.[7] Other derivatives have shown activity against receptor tyrosine kinases like c-Kit and VEGFR-2, which are critical for tumor growth and angiogenesis.[6] The methoxy and amine substitutions on the title compound could facilitate hydrogen bonding within the ATP-binding pocket of various kinases, making this a highly plausible mechanism.

While specific IC₅₀ values for this compound are not available, derivatives of the related aaptamine (a benzo[de][1][9]naphthyridine) have demonstrated potent cytotoxicity across a range of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][9]naphthyridin-3-one | HL-60 | Leukemia | 0.03 - 8.5 | [1][2] |

| "" | K-562 | Erythroleukemia | " | [1][2] |

| "" | MCF-7 | Breast Cancer | " | [1][2] |

| "" | HepG2 | Liver Cancer | " | [1][2] |

| "" | HT-29 | Colon Cancer | " | [1][2] |

| Aaptamine | H1299 / A549 | Lung Cancer | 10.47 - 15.03 µg/mL | [1][2] |

Anti-inflammatory Activity

The demonstrated role of naphthyridines in modulating key inflammatory pathways suggests a secondary potential for the title compound in treating inflammatory diseases.

As mentioned, 1,7-naphthyridine derivatives have been shown to inhibit p38 MAP kinase, which would reduce the production of pro-inflammatory cytokines like TNFα.[7] Additionally, a distinct 1,7-naphthyridine derivative, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, was optimized as a potent phosphodiesterase 4 (PDE4) inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[12] Inhibition of PDE4 increases intracellular cAMP levels, leading to a dampening of inflammatory cell activity.

Central Nervous System (CNS) Activity

Select 1,7-naphthyridine derivatives have been explored for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamides have been identified as potent antagonists of the tachykinin NK1 receptor.[7] This receptor is implicated in pain, depression, and inflammation, suggesting that the 1,7-naphthyridine scaffold could serve as a template for developing novel neuro-therapeutics.

Proposed Experimental Workflows

To validate the predicted activities of this compound, a systematic, multi-tiered screening approach is recommended. The following protocols provide a robust framework for initial investigation.

Workflow: Initial Biological Screening Cascade

The logical flow for testing a novel compound involves moving from broad cytotoxicity screening to more specific, mechanism-based assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol serves as a first-pass screen to determine the compound's general toxicity against cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Seed human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality: The choice of cell lines should ideally span multiple cancer types to identify any tissue-specific sensitivity. The 72-hour incubation period allows for multiple cell doubling times, providing a robust measure of antiproliferative effects rather than acute toxicity.

Synthetic Considerations

The synthesis of 1,7-naphthyridine derivatives can be approached through several established routes. While a specific synthesis for this compound is not detailed in the reviewed literature, plausible strategies can be inferred. Friedel-Crafts-type intramolecular cycloaromatization of substituted 4-(arylamino)nicotinonitriles is a powerful method for constructing fused polycyclic 1,6- and 1,7-naphthyridines.[3] Alternatively, multi-step routes involving a Pictet-Spengler reaction have been successfully employed to create tetrahydronaphthyridine scaffolds, which can be subsequently aromatized.[13][14]

Conclusion and Future Outlook

While this compound remains a largely uncharacterized molecule, a rigorous analysis of its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery. The evidence overwhelmingly points toward a primary role in oncology, with predicted mechanisms targeting fundamental cancer processes like DNA replication (via Topoisomerase I) and cell signaling (via kinase inhibition). Secondary activities in inflammation and neuroscience are also plausible and warrant investigation.

The immediate future for this compound should involve the execution of the experimental workflows detailed in this guide. Validating the predicted cytotoxicity and elucidating the primary mechanism of action are critical next steps. Success in these initial assays would justify the initiation of a medicinal chemistry program focused on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, paving the way for a new class of naphthyridine-based therapeutics.

References

-

Kopera, E., Tołoczko, A., & Gornowicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kopera, E., Tołoczko, A., & Gornowicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

-

Bairagi, S. M., & Saini, M. S. (2021). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Deady, L. W., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Publications. [Link]

-

Moody, C. J., & Roffey, J. R. (2000). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1][9]naphthyridin-9-ol (Isoaaptamine) and Analogues. ACS Publications. [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. [Link]

-

Chen, Y., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]

-

Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]

-

Ali, I., et al. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

-

Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Quiroga, J., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

-

Voskressensky, L. G., et al. (2020). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. ResearchGate. [Link]

-

Jones, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

-

Gutteridge, C. E., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. [Link]

-

Deady, L. W., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications. [Link]

-

Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

-

Quiroga, J., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Therapeutic Potential of 8-Methoxy-1,7-naphthyridin-6-amine: A Technical Guide to its Presumed Mechanism of Action

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of key cellular signaling enzymes. This technical guide provides an in-depth analysis of the potential mechanism of action of a specific derivative, 8-Methoxy-1,7-naphthyridin-6-amine. Due to a lack of direct studies on this particular molecule, this document synthesizes current research on structurally related 1,7-naphthyridine analogs to propose a scientifically grounded hypothesis for its biological function. We postulate that this compound acts as a kinase inhibitor, likely targeting the Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). This guide will explore the foundational structure-activity relationships (SAR) of 1,7-naphthyridine-based kinase inhibitors, delineate the probable impact of the 8-methoxy and 6-amine substitutions, and detail the experimental methodologies required to validate this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The 1,7-Naphthyridine Scaffold as a Versatile Pharmacophore

Naphthyridines, a class of diazanaphthalenes composed of two fused pyridine rings, exist as six distinct isomers.[1] The arrangement of the nitrogen atoms within this framework dictates the molecule's physicochemical properties and its potential for biological interactions. The 1,7-naphthyridine isomer has garnered significant interest in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2]

Recent research has particularly highlighted the potential of 1,7-naphthyridine derivatives as potent and selective kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide will focus on a specific, yet understudied derivative, this compound, and propose a mechanism of action based on the established pharmacology of its structural analogs.

Proposed Mechanism of Action: Kinase Inhibition Targeting PIP4K2A

Based on extensive research into the 1,7-naphthyridine scaffold, we hypothesize that this compound functions as a competitive inhibitor of the lipid kinase, Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). PIP4K2A is a critical enzyme in the phosphoinositide-3-kinase (PI3K) signaling pathway, catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] The dysregulation of the PI3K pathway is a frequent event in cancer, promoting cell growth, proliferation, and survival.[6]

Structural Basis for Kinase Inhibition

Studies on a series of 1,7-naphthyridine analogs have elucidated key structural features for potent PIP4K2A inhibition. The core 1,7-naphthyridine ring system serves as the foundational scaffold for binding within the ATP-binding pocket of the kinase. A crucial interaction involves a hydrogen bond between the nitrogen atom at position 7 of the naphthyridine ring and the backbone nitrogen of Val199 in the kinase hinge region.[4]

Structure-Activity Relationship (SAR) and the Role of Substituents

The biological activity of 1,7-naphthyridine derivatives is highly dependent on the nature and position of their substituents. Analysis of SAR data from related compounds allows for a reasoned prediction of the influence of the 8-methoxy and 6-amine groups of our topic compound.

-

The 8-Methoxy Group: The presence of a methoxy group at the 8-position is a common feature in biologically active naphthyridines. In some series of naphthyridine derivatives, the substitution of a methyl group with an electronegative methoxy group has been shown to improve biological activity.[7] In the context of kinase inhibition, this group may contribute to the overall electronic properties of the molecule, potentially enhancing its binding affinity within the ATP pocket through favorable interactions.

The following table summarizes SAR data for a series of 1,7-naphthyridine analogs as PIP4K2A inhibitors, providing a basis for our hypothesis.

| Compound ID | R¹ (Position 5) | R² (Position 4) | PIP4K2A IC₅₀ (nM)[3] |

| 1 | H | 2-ethoxyphenyl | 6.6 |

| 2 | H | 2-methoxyphenyl | 13 |

| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |

| 4 | H | 2-chlorophenyl | 33 |

| 5 | H | 2-fluorophenyl | 48 |

| 6 | H | phenyl | 230 |

| 7 | Cl | 2-ethoxyphenyl | 3.1 |

| 8 | Cl | 2-methoxyphenyl | 4.5 |

| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |

| 10 | Cl | 2-chlorophenyl | 15 |

| 11 | Cl | 2-fluorophenyl | 22 |

| 12 | Cl | phenyl | 110 |

This table is adapted from Wortmann et al. and illustrates the impact of substitutions at positions 4 and 5 on PIP4K2A inhibitory activity.

Impact on Cellular Signaling Pathways

The inhibition of PIP4K2A by this compound would have significant downstream effects on cellular signaling, primarily by disrupting the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

By inhibiting PIP4K2A, this compound would decrease the production of PI(4,5)P2, leading to reduced activation of AKT and subsequent downregulation of the mTORC1 signaling complex. This would ultimately result in decreased cell growth, proliferation, and survival, making it a promising strategy for cancer therapy.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are required. The following protocols outline a logical workflow for the characterization of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PIP4K2A.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to kinase inhibition.

Methodology:

-

Reagent Preparation: Prepare assay buffers, recombinant PIP4K2A enzyme, substrate (phosphatidylinositol-5-phosphate), and ATP at desired concentrations.

-

Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

Kinase Reaction: In a 384-well plate, combine the PIP4K2A enzyme, substrate, and diluted compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the PI3K/AKT signaling pathway in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to 70-80% confluency. Treat the cells with increasing concentrations of this compound for a specified time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the extensive research conducted on the 1,7-naphthyridine scaffold. The proposed activity as a PIP4K2A kinase inhibitor is supported by structure-activity relationship data from closely related analogs.

The validation of this hypothesis through the experimental protocols outlined in this guide would represent a significant step forward in understanding the therapeutic potential of this compound. Future research should focus on comprehensive kinome-wide selectivity profiling to assess off-target effects and in vivo studies in relevant disease models to evaluate its efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

-

A. A., I. F., A. F., & A. O. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(4), 2569-2582. Available from: [Link]

-

Wortmann, et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15995–16017. Available from: [Link]

-

Traxler, P., & Furet, P. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. In Kinase Inhibitors (pp. 135-147). Humana Press. Available from: [Link]

-

Johnson, L. N. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(11), 1039-1052. Available from: [Link]

-

Hsiao, C.-J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available from: [Link]

-

Sakamoto, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. Available from: [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

-

Gąsiorowska, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]

-

El-Sayed, M. A., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34, 80-85. Available from: [Link]

-

Hsiao, C.-J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available from: [Link]

-

Kumar, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2231-2244. Available from: [Link]

-

A. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(4), 2569-2582. Available from: [Link]

-

Woźniak, M., & Bąk, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6523. Available from: [Link]

-

Jain, R., & Kumar, A. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846. Available from: [Link]

-

Gąsiorowska, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]

-

Butassi, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. Available from: [Link]

-

Chen, Y., et al. (2024). Modulation of TNFR1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells. International Journal of Molecular Sciences, 25(12), 6586. Available from: [Link]

-

Ren, Y., et al. (2024). Natural Modulators of Key Signaling Pathways in Skin Inflammageing. Clinical, Cosmetic and Investigational Dermatology, 17, 2967-2988. Available from: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 8-Methoxy-1,7-naphthyridin-6-amine

This guide provides a detailed analysis of the predicted spectroscopic data for 8-Methoxy-1,7-naphthyridin-6-amine, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a comprehensive and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive analysis is designed to assist researchers in the identification, characterization, and further development of this and related compounds.

Molecular Structure and Overview

This compound possesses a core 1,7-naphthyridine bicyclic system, substituted with a primary amine at the 6-position and a methoxy group at the 8-position. The strategic placement of these electron-donating groups is expected to significantly influence the electronic environment of the heterocyclic core, which will be reflected in its spectroscopic signatures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectra of the parent 1,7-naphthyridine scaffold and the well-established substituent effects of amino and methoxy groups on aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the naphthyridine core, the amine protons, and the methoxy protons. The electron-donating nature of the amine and methoxy groups will cause a general upfield shift (to lower ppm values) of the protons on the substituted ring compared to the unsubstituted 1,7-naphthyridine.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | dd | J = 4.5, 1.8 Hz |

| H-3 | ~7.5 - 7.7 | dd | J = 8.5, 4.5 Hz |

| H-4 | ~8.3 - 8.5 | dd | J = 8.5, 1.8 Hz |

| H-5 | ~6.5 - 6.7 | s | - |

| -NH₂ | ~6.0 - 6.5 | br s | - |

| -OCH₃ | ~3.9 - 4.1 | s | - |

Rationale for Predictions:

-

Naphthyridine Core Protons (H-2, H-3, H-4): The chemical shifts for the unsubstituted ring are predicted to be similar to those of 1,7-naphthyridine, with H-2 and H-4 appearing at the most downfield positions due to the deshielding effect of the adjacent nitrogen atoms.

-

H-5 Proton: The H-5 proton is on the substituted ring and is expected to be significantly shielded by the ortho-amino and para-methoxy groups, resulting in a substantial upfield shift.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to give a sharp singlet in the region of 3.9-4.1 ppm.

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbons in the substituted ring will be significantly influenced by the electron-donating substituents.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~138 - 140 |

| C-4a | ~145 - 147 |

| C-5 | ~95 - 98 |

| C-6 | ~155 - 158 |

| C-8 | ~160 - 163 |

| C-8a | ~115 - 118 |

| -OCH₃ | ~55 - 57 |

Rationale for Predictions:

-

Unsubstituted Ring Carbons (C-2, C-3, C-4): These carbons are predicted to have chemical shifts similar to the parent 1,7-naphthyridine.

-

Substituted Ring Carbons (C-5, C-6, C-8, C-8a, C-4a): The carbons directly attached to the electron-donating amino (C-6) and methoxy (C-8) groups are expected to be significantly deshielded. Conversely, the ortho and para carbons (C-5 and C-8a) will be shielded, leading to upfield shifts.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the typical range of 55-57 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C/C=N bonds of the naphthyridine ring.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching (primary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium-Weak | C-H stretching (methoxy group) |

| 1650 - 1580 | Strong | N-H bending (primary amine) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1300 - 1200 | Strong | C-O stretching (aryl ether) |

| 1250 - 1020 | Medium | C-N stretching (aromatic amine) |

Interpretation:

The most diagnostic peaks will be the two N-H stretching bands characteristic of a primary amine in the 3450-3300 cm⁻¹ region and the strong C-O stretching band of the aryl ether around 1250 cm⁻¹. The presence of multiple bands in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the naphthyridine core.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₉N₃O, giving a molecular weight of 175.19 g/mol . The molecular ion peak is expected to be observed at m/z = 175 and should be reasonably intense due to the stability of the aromatic system.

-

Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), its molecular ion will have an odd mass, which is consistent with the predicted m/z of 175.

Predicted Key Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral molecules or radicals.

-

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z = 160 .

-

Loss of Formaldehyde: Another possible fragmentation is the loss of formaldehyde (CH₂O) from the methoxy group, which would result in a fragment at m/z = 145 .

-

Loss of Hydrogen Cyanide: The naphthyridine ring may undergo fragmentation with the loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z = 148 .

Illustrative Fragmentation Pathway:

The Emerging Potential of 8-Methoxy-1,7-naphthyridin-6-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among the various isomeric forms, the 1,7-naphthyridine framework has garnered significant interest for its therapeutic potential. This technical guide provides an in-depth review of a specific, yet promising derivative: 8-methoxy-1,7-naphthyridin-6-amine. We will delve into its chemical properties, plausible synthetic routes based on established methodologies for related analogues, and explore its potential as a modulator of key biological targets, particularly within the kinome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Naphthyridine Scaffold in Drug Discovery

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist in six isomeric forms.[3] The 1,8- and 1,6-naphthyridine isomers have been extensively studied, leading to approved drugs and clinical candidates.[1][3] However, the 1,7-naphthyridine core is emerging as a promising scaffold in its own right, with derivatives showing a wide range of biological activities, including anti-inflammatory, cardiotonic, and analgesic effects.

The subject of this guide, this compound (PubChem CID: 4672599), is a small molecule with the molecular formula C₉H₉N₃O.[4] Its structure combines the 1,7-naphthyridine core with a methoxy group at position 8 and an amine group at position 6. These functional groups are anticipated to play a crucial role in its pharmacokinetic properties and target engagement.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any drug discovery campaign. The table below summarizes its key computed properties.

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | PubChem[4] |

| Molecular Formula | C₉H₉N₃O | PubChem[4] |

| XLogP3 | 1.1 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 175.074561919 Da | PubChem[4] |

| CAS Number | 55716-28-4 | PubChem[4] |

Synthesis Strategies: A Proposed Pathway

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The final step in the proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is adapted from the synthesis of 6-amino-8-morpholino-1,7-naphthyridine and can be optimized for the introduction of a methoxy group.[5]

Objective: To synthesize this compound from 6-amino-8-bromo-1,7-naphthyridine.

Materials:

-

6-amino-8-bromo-1,7-naphthyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-